

Spectroscopic Profile of 2,4-Dihydroxy-6-methylbenzaldehyde: A Technical Guide

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Compound of Interest

Compound Name: 2,4-Dihydroxy-6-methylbenzaldehyde

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This technical guide provides a comprehensive overview of the spectroscopic properties of **2,4-Dihydroxy-6-methylbenzaldehyde** (CAS 487-69-4), a valuable building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed compilation of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols.

Introduction

2,4-Dihydroxy-6-methylbenzaldehyde, also known as o-orsellinaldehyde, is a naturally occurring phenolic aldehyde found in various fungi.^[1] Its structural features, including a reactive aldehyde group and two hydroxyl moieties on an aromatic ring, make it a versatile precursor for the synthesis of a wide range of biologically active compounds and novel materials. Accurate spectroscopic data is paramount for its unambiguous identification, purity assessment, and for monitoring its chemical transformations.

Spectroscopic Data

The following sections summarize the key spectroscopic data for **2,4-Dihydroxy-6-methylbenzaldehyde**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^1H and ^{13}C NMR spectra provide detailed information about the molecular structure of the compound. The data presented here has been compiled from various sources.^[2]

Table 1: ^1H NMR Spectroscopic Data for **2,4-Dihydroxy-6-methylbenzaldehyde**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
11.89	s	1H	OH (C2)
10.15	s	1H	CHO
6.25	d, J = 2.4 Hz	1H	H-5
6.18	d, J = 2.4 Hz	1H	H-3
2.48	s	3H	CH ₃

Solvent: CDCl_3 . s = singlet, d = doublet, J = coupling constant in Hz.

Table 2: ^{13}C NMR Spectroscopic Data for **2,4-Dihydroxy-6-methylbenzaldehyde**

Chemical Shift (δ) ppm	Assignment
193.9	CHO
165.6	C-2
164.2	C-4
142.1	C-6
111.4	C-5
108.9	C-1
101.2	C-3
24.3	CH ₃

Solvent: CDCl₃.

Table 3: Heteronuclear Multiple Bond Correlation (HMBC) Data for **2,4-Dihydroxy-6-methylbenzaldehyde**[\[2\]](#)

Proton (¹ H)	Correlated Carbon (¹³ C)
11.89 (OH)	C-1, C-2, C-3
10.15 (CHO)	C-1, C-2
6.25 (H-5)	C-1, C-3, C-4, C-6
6.18 (H-3)	C-1, C-2, C-4, C-5
2.48 (CH ₃)	C-1, C-5, C-6

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups within the molecule.

Table 4: Infrared (IR) Spectroscopic Data for **2,4-Dihydroxy-6-methylbenzaldehyde**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-3200	Broad	O-H stretch (phenolic)
2920-2850	Medium	C-H stretch (aromatic and methyl)
1645	Strong	C=O stretch (aldehyde)
1600, 1480	Medium-Strong	C=C stretch (aromatic)
1250	Strong	C-O stretch (phenol)

Mass Spectrometry (MS)

While a publicly available, detailed mass spectrum for **2,4-Dihydroxy-6-methylbenzaldehyde** is not readily accessible, the fragmentation pattern can be predicted based on the analysis of

structurally similar aromatic aldehydes. The molecular weight of **2,4-Dihydroxy-6-methylbenzaldehyde** is 152.15 g/mol [.\[3\]](#)

Table 5: Predicted Mass Spectrometry Fragmentation Data for **2,4-Dihydroxy-6-methylbenzaldehyde**

m/z	Predicted Fragment Ion	Notes
152	$[M]^+$	Molecular ion
151	$[M-H]^+$	Loss of a hydrogen atom from the aldehyde or hydroxyl group
123	$[M-CHO]^+$	Loss of the formyl radical
124	$[M-CO]^+$	Loss of carbon monoxide
95	$[M-CHO-CO]^+$	Subsequent loss of carbon monoxide from the $[M-CHO]^+$ fragment

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

NMR Spectroscopy

Sample Preparation:

- Weigh approximately 10-20 mg of **2,4-Dihydroxy-6-methylbenzaldehyde**.
- Dissolve the sample in approximately 0.7 mL of deuterated chloroform ($CDCl_3$) or deuterated dimethyl sulfoxide ($DMSO-d_6$) in a clean, dry NMR tube.
- Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Cap the NMR tube and gently agitate to ensure complete dissolution.

Instrumentation and Data Acquisition:

- Instrument: 400 MHz (or higher) NMR spectrometer.
- ^1H NMR Acquisition:
 - Pulse Angle: 30°
 - Acquisition Time: ~3 seconds
 - Relaxation Delay: 2 seconds
 - Number of Scans: 16
- ^{13}C NMR Acquisition:
 - Pulse Program: Proton-decoupled pulse sequence.
 - Acquisition Time: ~1.5 seconds
 - Relaxation Delay: 5 seconds
 - Number of Scans: 1024 or more to achieve adequate signal-to-noise.

IR Spectroscopy

Sample Preparation (KBr Pellet Method):

- Grind a small amount (1-2 mg) of **2,4-Dihydroxy-6-methylbenzaldehyde** with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Transfer the mixture to a pellet press die.
- Apply pressure to form a transparent or translucent pellet.

Instrumentation and Data Acquisition:

- Instrument: Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:

- Scan Range: 4000-400 cm^{-1}
- Resolution: 4 cm^{-1}
- Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.
- A background spectrum of a pure KBr pellet should be recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (GC-MS)

Sample Preparation:

- Prepare a dilute solution of **2,4-Dihydroxy-6-methylbenzaldehyde** (approximately 1 mg/mL) in a volatile solvent such as methanol or ethyl acetate.

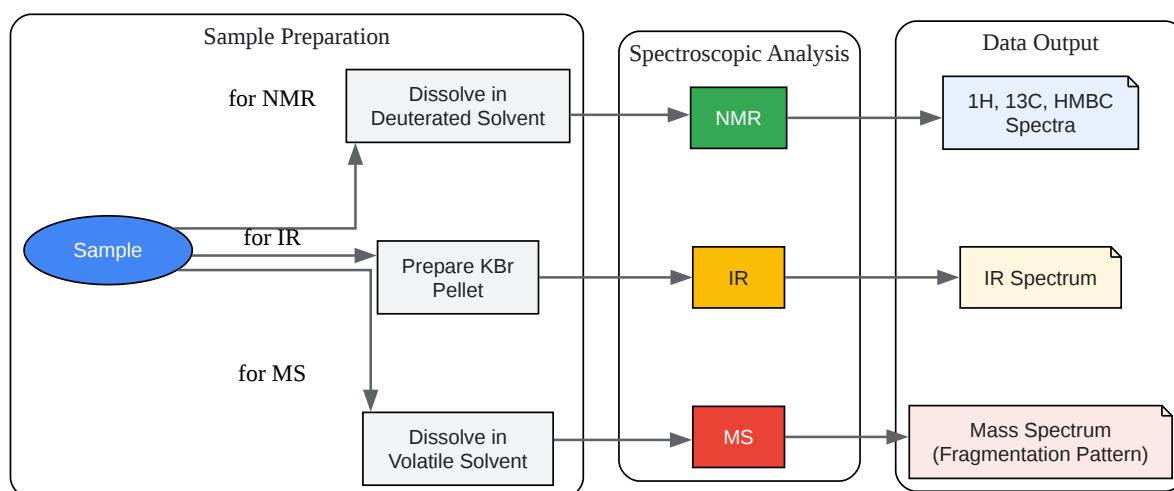
Instrumentation and Data Acquisition:

- Instrument: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
- Gas Chromatography (GC) Conditions:
 - Injector Temperature: 250 °C
 - Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 μm film thickness with a stationary phase like 5% phenyl methylpolysiloxane).
 - Carrier Gas: Helium at a constant flow rate of 1 mL/min.
 - Oven Temperature Program:
 - Initial temperature: 100 °C, hold for 2 minutes.
 - Ramp: Increase to 280 °C at a rate of 10 °C/min.
 - Final hold: Hold at 280 °C for 5 minutes.
- Mass Spectrometry (MS) Conditions:

- Ionization Mode: Electron Ionization (EI).
- Electron Energy: 70 eV.
- Source Temperature: 230 °C.
- Mass Range: Scan from m/z 40 to 400.

Visualization of Experimental Workflow

The logical flow of the spectroscopic analysis is depicted in the following diagram.



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Caption: Workflow for the spectroscopic analysis of **2,4-Dihydroxy-6-methylbenzaldehyde**.

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References

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